Chemical properties and stability of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride
Chemical properties and stability of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Stability of 4-Amino-1-cyclopentylpyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is a substituted pyrrolidinone derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical properties and stability profile is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview of the molecule's key characteristics and outlines a systematic approach to evaluating its stability. We delve into the principal degradation pathways—hydrolysis, oxidation, and photolysis—grounded in the established chemistry of its core functional groups. This document is designed to serve as a practical resource, offering field-proven insights and detailed experimental protocols to guide researchers in developing stable formulations and robust analytical methods.
Introduction and Molecular Overview
The subject of this guide, 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride, belongs to the pyrrolidinone class of compounds, which are five-membered lactams (cyclic amides). The structure is characterized by a cyclopentyl group attached to the lactam nitrogen, an amino group at the 4-position, and its formulation as a hydrochloride salt.[1][2] The hydrochloride form is often utilized to improve the solubility and stability of amine-containing compounds.[3] Understanding the interplay between the lactam ring, the secondary amine, and the cyclopentyl substituent is critical to predicting its chemical behavior.
Chemical Structure
A clear visualization of the molecular structure is the foundation for any chemical analysis.
Caption: Structure of 4-Amino-1-cyclopentylpyrrolidin-2-one Hydrochloride.
Physicochemical Properties
A summary of the core physicochemical properties is essential for handling, formulation, and analytical method development. While extensive experimental data for this specific molecule is not widely published, the table below outlines key parameters based on available information and predictions for similar structures.
| Property | Value / Information | Source / Comment |
| IUPAC Name | 4-amino-1-cyclopentylpyrrolidin-2-one;hydrochloride | [2] |
| CAS Number | 1177344-28-3 | [1] |
| Molecular Formula | C₉H₁₇ClN₂O | Calculated from structure |
| Molecular Weight | 204.70 g/mol | Calculated from formula |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on typical amine hydrochlorides. |
| Solubility | Expected to be soluble in polar solvents like water and methanol. | [3] The hydrochloride salt enhances aqueous solubility. |
| Storage | Store at 0-8 °C. | [2] Recommended for preserving integrity. |
Chemical Stability and Degradation Pathways
The stability of an API is a critical quality attribute. Forced degradation studies are the cornerstone of a systematic evaluation, helping to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5][6] The primary functional groups susceptible to degradation in this molecule are the lactam ring and the amino group.
Hydrolytic Degradation
The γ-lactam ring is a cyclic amide and is susceptible to hydrolysis under both acidic and basic conditions. This is often the primary degradation pathway for pyrrolidinone derivatives.[7]
-
Mechanism: The reaction involves a nucleophilic attack on the carbonyl carbon of the lactam.[8] In acidic conditions, the carbonyl oxygen is protonated, making the carbon more electrophilic. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[9] Both pathways lead to the cleavage of the amide bond and the formation of a ring-opened gamma-amino acid derivative. The rate of hydrolysis is dependent on pH and temperature.[10]
Caption: Primary hydrolytic degradation pathway of the lactam ring.
Oxidative Degradation
The molecule contains a secondary amine within the lactam ring and a primary amino group (protonated as the hydrochloride salt), which can be susceptible to oxidation.
-
Mechanism: Oxidation of amines can be complex, potentially leading to a variety of products including hydroxylamines, nitrones, or imines.[11][12][13] The presence of atmospheric oxygen, metal ions, or residual peroxides in excipients can initiate these reactions. The N-cyclopentyl group could potentially undergo oxidation at the tertiary carbon adjacent to the nitrogen, although this is generally less favorable than direct amine oxidation.
Photodegradation
As per ICH Q1B guidelines, photostability testing is a crucial component of stress testing.[14][15] It evaluates the potential for the molecule to degrade upon exposure to light.
-
Mechanism: The specific chromophores in the molecule will determine its susceptibility to photodegradation. While the core structure does not contain highly conjugated systems, the carbonyl and amino groups can absorb UV radiation. Degradation can occur through direct photolysis or indirect photosensitized reactions. The outcome can be complex, leading to fragmentation, dimerization, or oxidation. Confirmatory studies under standardized light conditions are necessary to determine if light-protective packaging is required.[16][17]
Experimental Protocols for Stability Assessment
A well-designed forced degradation study is essential for understanding the intrinsic stability of the molecule.[18][19] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary, higher-order reactions dominating the profile.[18]
Workflow for a Forced Degradation Study
The following diagram outlines a systematic workflow for conducting a forced degradation study, which forms the basis for developing a stability-indicating method.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodologies
These protocols are designed as a starting point and should be optimized based on the observed degradation rate.
A. Acid Hydrolysis
-
Preparation: Prepare a solution of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride at approximately 1 mg/mL in a 1:1 mixture of water and acetonitrile.
-
Stress: To 5 mL of the API solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubation: Heat the solution in a sealed vial in a water bath or oven at 80°C.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the sample by adding an equimolar amount of NaOH (e.g., add 100 µL of 1 M NaOH to a 1 mL sample).
-
Analysis: Dilute with mobile phase and analyze by HPLC.
B. Base Hydrolysis
-
Preparation: Use the same stock solution as in acid hydrolysis.
-
Stress: To 5 mL of the API solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubation: Heat the solution at 60°C. Note: Base hydrolysis is often faster than acid hydrolysis for lactams, hence the lower temperature.
-
Sampling: Withdraw aliquots at shorter time intervals (e.g., 1, 2, 4, 8 hours).
-
Quenching: Immediately neutralize the sample by adding an equimolar amount of HCl.
-
Analysis: Dilute with mobile phase and analyze by HPLC.
C. Oxidative Degradation
-
Preparation: Use the same stock solution.
-
Stress: To 5 mL of the API solution, add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 4, 8, 24, 48 hours).
-
Quenching: No quenching is typically required, but samples should be analyzed promptly.
-
Analysis: Dilute with mobile phase and analyze by HPLC.
D. Photostability Testing
-
Preparation: Place the solid API powder in a chemically inert, transparent container. Separately, prepare a solution of the API (e.g., 1 mg/mL in water).
-
Control: Prepare identical "dark" control samples by wrapping the containers completely in aluminum foil.
-
Exposure: Expose the test samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[14][16][17]
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC. A significant increase in degradation in the exposed sample compared to the control indicates photosensitivity.
Recommendations for Storage and Handling
Based on the chemical nature of the compound, the following storage and handling procedures are recommended to ensure its long-term stability:
-
Temperature: Store in refrigerated conditions (0-8 °C) as recommended by suppliers to minimize thermal degradation.[2]
-
Humidity: Store in a well-sealed container with a desiccant, especially if the material is found to be hygroscopic. Amine hydrochloride salts can be susceptible to moisture absorption.
-
Light: If photostability studies indicate sensitivity, the material must be stored in light-resistant packaging (e.g., amber glass vials or opaque containers).
-
pH: In solution, maintain the pH in a weakly acidic to neutral range to minimize the risk of hydrolytic degradation. Avoid strongly acidic or alkaline conditions during formulation and processing.
Conclusion
4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is a molecule with distinct chemical features that dictate its stability profile. The primary areas of concern are the potential for hydrolysis of the γ-lactam ring and, to a lesser extent, oxidation of the amino functionalities. A systematic approach to stability testing, guided by the principles of forced degradation as outlined in this guide, is essential for any researcher or developer. By understanding the intrinsic stability and potential degradation pathways, scientists can develop robust formulations, establish appropriate storage conditions, and implement validated, stability-indicating analytical methods, thereby ensuring the quality and integrity of the final product.
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